5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- (±)8-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)8-HETE is likely to resemble that of its constituent enantiomers (8(R)-HETE(S)-HETE).
8-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 8-hete is considered to be an eicosanoid lipid molecule. 8-Hete is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 8-Hete has been primarily detected in urine. Within the cell, 8-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 8-Hete can be converted into 8, 20-dihete.
8-HETE is an HETE having a 8-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It has a role as a mouse metabolite. It is a conjugate acid of an 8-HETE(1-).
Brand Name: Vulcanchem
CAS No.: 79495-84-4
VCID: VC21236059
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+
SMILES: CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

CAS No.: 79495-84-4

Cat. No.: VC21236059

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- - 79495-84-4

Specification

Description (±)8-HETE is one of the six monohydroxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. The biological activity of (±)8-HETE is likely to resemble that of its constituent enantiomers (8(R)-HETE(S)-HETE).
8-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 8-hete is considered to be an eicosanoid lipid molecule. 8-Hete is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 8-Hete has been primarily detected in urine. Within the cell, 8-hete is primarily located in the membrane (predicted from logP) and cytoplasm. 8-Hete can be converted into 8, 20-dihete.
8-HETE is an HETE having a 8-hydroxy group and (5Z)-, (9E)-, (11Z)- and (14Z)-double bonds. It has a role as a mouse metabolite. It is a conjugate acid of an 8-HETE(1-).
CAS No. 79495-84-4
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+
Standard InChI Key NLUNAYAEIJYXRB-HEJOTXCHSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O

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